1-O-Acetyl britannilactone

Description

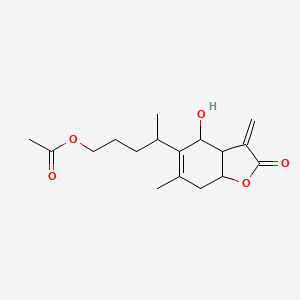

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl)pentyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUFZFLZBUSEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Elucidation Methodologies of 1 O Acetylbritannilactone

Extraction Techniques from Botanical Sources

The initial step in obtaining 1-O-Acetylbritannilactone involves its extraction from plant material, primarily the flowers and aerial parts of Inula britannica. mdpi.comnih.gov Various techniques have been developed to efficiently isolate this compound, with solvent-based and ultrasound-assisted methods being the most prominent.

Solvent-Based Extraction Protocols

Solvent-based extraction is a conventional and widely used method for isolating 1-O-Acetylbritannilactone. The choice of solvent is crucial for maximizing the yield and purity of the extracted compound.

Commonly, dried and powdered plant material, such as the flowers of Inula britannica, is subjected to extraction with organic solvents. nih.govscielo.br Ethanol (B145695) is frequently used as the initial extraction solvent. For instance, dried flowers of I. britannica have been extracted with ethanol at elevated temperatures (e.g., 80°C) to produce a crude extract. nih.govjmb.or.kr This initial extract is then typically subjected to further partitioning using a series of solvents with varying polarities, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol, to separate compounds based on their solubility. jmb.or.kr

Chloroform (B151607) has also been effectively used for the extraction of 1-O-Acetylbritannilactone. nih.gov In one method, the compound was extracted and separated from a chloroform extract of Inula britannica. nih.gov This chloroform fraction is often subjected to further purification steps to isolate the target compound. mdpi.com The selection of the solvent system is critical and is often guided by the polarity of the target compound and the desire to minimize the co-extraction of undesirable substances.

Table 1: Solvent-Based Extraction Protocols for 1-O-Acetylbritannilactone and Related Sesquiterpene Lactones

| Plant Source | Extraction Solvent(s) | Key Findings & Conditions | Reference(s) |

|---|---|---|---|

| Inula britannica flowers | Ethanol | Extraction at 80°C for 3 hours. The resulting ethanol extract was further fractionated. | nih.govjmb.or.kr |

| Inula britannica L. | Chloroform | Successful extraction and separation of 1-O-Acetylbritannilactone from the chloroform extract. | nih.gov |

Ultrasound-Assisted Extraction Methods

Ultrasound-assisted extraction (UAE) has emerged as a more efficient and environmentally friendly alternative to traditional solvent-based methods. nih.govwiley.com This technique utilizes the energy of ultrasonic waves to enhance the extraction process. The acoustic cavitation generated by ultrasound creates intense shear forces and turbulence, which disrupt plant cell walls and facilitate the release of intracellular compounds. nih.gov

Key parameters that influence the efficiency of UAE include ultrasonic power, frequency, extraction time, and temperature. scispace.com For the extraction of sesquiterpene lactones from Inula species, optimizing these parameters is crucial. For example, in the microwave-assisted extraction (a similar advanced technique) of sesquiterpene lactones from Inula helenium roots, an extraction power of 300 W and a time of 5 minutes were found to be optimal. nih.govwiley.com While specific UAE protocols for 1-O-Acetylbritannilactone are not extensively detailed in the provided results, the principles of UAE for related compounds suggest its applicability. The use of ultrasound can lead to shorter extraction times, reduced solvent consumption, and increased extraction yields compared to conventional methods. nih.gov

Studies on other plant materials have shown that UAE can significantly improve the extraction of phenolic compounds, with optimal temperatures often falling in the range of 40-50°C and extraction times between 20-30 minutes. plos.org This suggests that similar conditions could be adapted and optimized for the extraction of 1-O-Acetylbritannilactone.

Advanced Chromatographic Separation Strategies

Following extraction, the crude extract containing 1-O-Acetylbritannilactone undergoes a series of chromatographic separations to isolate the compound in its pure form.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification and quantitative analysis of 1-O-Acetylbritannilactone. nih.govingentaconnect.com Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

Several HPLC methods have been developed for the determination of 1-O-Acetylbritannilactone. One method uses a Hypersil ODS-2 column with a mobile phase consisting of methanol (B129727) and water (52:48, v/v). nih.govchemfaces.com Another established method employs a Hypersil C18 column with a mobile phase of acetonitrile (B52724) and water (33:67). ingentaconnect.com The detection of the compound is often carried out using a UV detector at a specific wavelength, such as 210 nm, or with an evaporative light scattering detector (ELSD). nih.govingentaconnect.com The purity of the isolated 1-O-Acetylbritannilactone can reach up to 99.5% using these methods. nih.govchemfaces.com

Table 2: HPLC Methods for the Separation and Analysis of 1-O-Acetylbritannilactone

| Column Type | Mobile Phase | Detection Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| Hypersil ODS-2 | Methanol-water (52:48, v/v) | ELSD | Achieved a purity of 99.5% for the isolated compound. | nih.govchemfaces.com |

| Hypersil C18 | Acetonitrile-water (33:67) | UV at 210 nm | Linear range of 0.36-1.86 μg with an average recovery of over 98%. | ingentaconnect.com |

| Zorbax Eclipse XDB-C18 | Methanol-water-formic acid (70:30:0.1, v/v/v) | LC-MS/MS | A sensitive method for simultaneous quantification in rat plasma. | nih.gov |

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used technique for the initial fractionation of crude extracts containing sesquiterpene lactones. nih.govscispace.comgoogle.com This method separates compounds based on their polarity, with less polar compounds eluting first.

In the isolation of 1-O-Acetylbritannilactone and other sesquiterpenes, the crude extract is often applied to a silica gel column and eluted with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or acetone. google.com For instance, a gradient of n-hexane-ethyl acetate has been used to separate fractions from a chloroform extract. nih.gov The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound. google.com This initial separation step is crucial for reducing the complexity of the mixture before further purification by methods like HPLC.

Polyacrylamide Gel Column Chromatography

Polyacrylamide gel chromatography, also known as gel filtration or size-exclusion chromatography, separates molecules based on their size. wikipedia.orgresearchgate.net While less commonly reported specifically for the final isolation of 1-O-Acetylbritannilactone compared to HPLC and silica gel chromatography, it can be a valuable tool in the purification process.

Polyacrylamide gels, such as the Bio-Gel P series, are hydrophilic and can be used to separate a wide range of biomolecules. bio-rad.combio-rad.com These gels are particularly useful for desalting and separating molecules with significant size differences. bio-rad.comnih.gov In the context of natural product isolation, gel filtration can be employed as an intermediate purification step to remove high or low molecular weight impurities from the extract before proceeding to higher resolution techniques like HPLC. The choice of a specific polyacrylamide gel with an appropriate molecular weight exclusion limit is critical for effective separation. nih.gov

Spectroscopic and Crystallographic Structural Determination

The precise molecular structure, including its stereochemistry, is determined by a comprehensive analysis of data obtained from various advanced analytical instruments. nih.govchemfaces.com These methods provide detailed information about the compound's carbon framework, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like 1-O-acetylbritannilactone. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

The ¹H-NMR spectrum of 1-O-acetylbritannilactone exhibits characteristic signals that correspond to its unique structural features. Key signals include those for the exocyclic methylene (B1212753) protons (H-13a and H-13b), which appear as doublets around δH 6.23 and 5.83 ppm. nih.gov A sharp singlet at approximately δH 2.01 ppm is indicative of the three protons of the acetoxyl group. nih.gov Other complex signals in the spectrum correspond to the protons of the branched pentanol (B124592) moiety and the rest of the sesquiterpene lactone core. nih.gov

The ¹³C-NMR spectrum complements the ¹H-NMR data by revealing the carbon skeleton of the molecule. For 1-O-acetylbritannilactone, the spectrum shows 17 distinct carbon signals. nih.gov Notable resonances include those assigned to the α-methylene-γ-lactone moiety, with the carbonyl carbon (C-12) at δC 172.5, and the double bond carbons (C-11 and C-13) at δC 139.1 and 124.8, respectively. nih.gov The carbon attached to the hydroxyl group (C-8) is found at δC 78.5. nih.gov The acetoxy group is identified by the carbonyl carbon signal at δC 173.2 and the methyl carbon signal at δC 21.0. nih.gov

¹H-NMR Spectroscopic Data for 1-O-Acetylbritannilactone

| Proton | Chemical Shift (δH) | Multiplicity | Coupling Constant (J in Hz) |

|---|---|---|---|

| H-13a | 6.23 | d | 2.4 |

| H-13b | 5.83 | d | 2.4 |

| OAc | 2.01 | s |

Data sourced from a study on the effects of 1-O-Acetylbritannilactone. nih.gov

¹³C-NMR Spectroscopic Data for 1-O-Acetylbritannilactone

| Carbon | Chemical Shift (δC) | Assignment |

|---|---|---|

| C-12 | 172.5 | C=O (lactone) |

| C-11 | 139.1 | C=CH₂ |

| C-13 | 124.8 | C=CH₂ |

| C-8 | 78.5 | C-OH |

| OAc (C=O) | 173.2 | C=O (acetate) |

| OAc (CH₃) | 21.0 | CH₃ (acetate) |

Data sourced from a study on the effects of 1-O-Acetylbritannilactone. nih.gov

Mass Spectrometry (MS, High-Resolution Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of 1-O-acetylbritannilactone. Electrospray ionization-mass spectrometry (ESI-MS) of the compound typically shows a molecular ion peak at m/z 309 [M+H]⁺, which corresponds to the protonated molecule. nih.govmdpi.com This finding is consistent with the molecular formula C₁₇H₂₄O₅. nih.gov High-resolution electrospray ionization mass spectrometry (HRESIMS) provides a more precise mass measurement, further confirming the elemental composition. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed for the sensitive and selective quantification of 1-O-acetylbritannilactone in various matrices, such as rat plasma. nih.govnih.gov

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophores (light-absorbing groups). matanginicollege.ac.inbspublications.net The UV spectrum of 1-O-acetylbritannilactone is characterized by the presence of conjugated systems within its structure. The α,β-unsaturated γ-lactone moiety is a key chromophore that contributes to its UV absorption. libretexts.org The exact position of the absorption maximum (λmax) can be influenced by the solvent used and the planarity of the chromophore. matanginicollege.ac.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in 1-O-acetylbritannilactone by detecting the vibrations of its chemical bonds. vscht.czpg.edu.pl The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific structural features. nih.gov A broad absorption band around 3495 cm⁻¹ is indicative of the hydroxyl (-OH) group. nih.govmdpi.com Strong absorption bands are observed for the carbonyl groups, typically around 1728 cm⁻¹ and 1722 cm⁻¹, corresponding to the ester and lactone functionalities, respectively. nih.govmdpi.com An absorption band near 1640 cm⁻¹ is attributed to the carbon-carbon double bond (C=C) of the olefinic moiety. nih.govmdpi.com

Characteristic IR Absorption Bands for 1-O-Acetylbritannilactone

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3495 | Hydroxyl (O-H) |

| 1728 | Carbonyl (C=O) of ester |

| 1722 | Carbonyl (C=O) of lactone |

| 1640 | Olefinic (C=C) |

Data sourced from a study on the effects of 1-O-Acetylbritannilactone. nih.govmdpi.com

X-ray Crystallography for Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. wustl.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. bioscience.fi For 1-O-acetylbritannilactone, X-ray diffraction analysis has been crucial in revising and confirming the relative stereochemistry at specific chiral centers, such as the C4-methyl and C6-hydroxyl groups, which were determined to be 4S* and 6S*, respectively. researchgate.net The crystallographic data, including atomic coordinates and bond lengths and angles, provide an unambiguous depiction of the molecule's spatial arrangement. researchgate.net The crystallographic data for 1-O-acetylbritannilactone has been deposited in the Cambridge Crystallographic Data Centre (CCDC), making it accessible for further research. acs.org

Chemical Synthesis and Semisynthetic Derivatization of 1 O Acetylbritannilactone

Total Synthesis Approaches

The total synthesis of complex natural products like 1-O-acetylbritannilactone presents a significant challenge to organic chemists. Research in this area has led to the successful total synthesis of the closely related cytotoxic 1,10-seco-eudesmanolides, britannilactone (B2921459) and 1,6-O,O-diacetylbritannilactone. acs.org These synthetic routes provide a blueprint for accessing the core molecular framework of ABL and its analogues from simple starting materials, offering an alternative to reliance on natural sources and enabling the creation of derivatives that are not accessible through semisynthesis. The strategies often involve intricate stereocontrolled reactions to establish the multiple chiral centers present in the molecule and advanced cyclization methods to form the characteristic lactone ring. acs.org

Semisynthetic Modification Strategies

Semisynthesis, utilizing naturally isolated 1-O-acetylbritannilactone as a starting material, is the most common approach for generating analogues. rsc.org These modifications primarily target the reactive functional groups of the ABL scaffold, particularly the hydroxyl group at the C-6 position and the α-methylene-γ-lactone moiety, which are considered important bioactive motifs. mdpi.com Structural modifications have largely concentrated on alterations at the C-6 hydroxyl group through methods like oxidation and acylation. mdpi.com

One of the direct modifications of 1-O-acetylbritannilactone is further acetylation, most notably at the C-6 hydroxyl position, to yield 1,6-O,O-diacetylbritannilactone (OODABL). rsc.org This diacetylated analogue is also a naturally occurring sesquiterpene found alongside ABL in Inula britannica. mdpi.com The synthesis involves a standard esterification procedure where ABL is treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a suitable base like pyridine (B92270) or triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This conversion highlights that the C-6 hydroxyl group is readily accessible for acylation reactions.

The hydroxyl group at the C-6 position of 1-O-acetylbritannilactone is a prime target for derivatization to generate a wide array of novel analogues. nih.gov The goal of these modifications is often to enhance lipophilicity or introduce new functionalities, which can modulate the compound's biological profile.

Key derivatization strategies at the C-6 position include:

Esterification: A broad range of ester analogues have been synthesized by reacting the C-6 hydroxyl group with various carboxylic acids or their activated derivatives. rsc.org For instance, introducing lipophilic aliphatic chains has been shown to be a viable strategy. The semisynthetic derivative 1-O-acetyl-6-O-lauroylbritannilactone, which bears a lauroyl group at the C-6 position, was found to be a promising cytotoxic agent. nih.gov Similarly, esterification with aromatic rings has been explored, leading to compounds like 1-O-acetyl-6-benzoyl-britannilactone. nih.gov

Nucleophilic Substitution: A two-step process involving initial esterification to create a good leaving group, followed by nucleophilic substitution, has been employed. For example, 1-O-acetyl-6-O-chloroacetylbritannilactone can be synthesized and then reacted with various nucleophiles (containing N/O atoms) to introduce new functional side chains. rsc.org

| Parent Compound | Modification Site | Reaction Type | Resulting Analogue Example |

|---|---|---|---|

| 1-O-Acetylbritannilactone | C-6 Hydroxyl | Esterification (Lauroyl chloride) | 1-O-acetyl-6-O-lauroylbritannilactone nih.gov |

| 1-O-Acetylbritannilactone | C-6 Hydroxyl | Esterification (Benzoyl chloride) | 1-O-acetyl-6-benzoyl-britannilactone nih.gov |

| 1-O-Acetylbritannilactone | C-6 Hydroxyl | Esterification (Chloroacetyl chloride) | 1-O-acetyl-6-O-chloroacetylbritannilactone rsc.org |

While esterification is common, etherification of the C-6 hydroxyl group has also been explored to create novel analogues, although it is considered more challenging due to the structural complexity and sensitivity of the ABL molecule to harsh acidic or basic conditions. mdpi.com A mild etherification method has been successfully developed to synthesize 1-O-acetyl-6-methoxybritannilactone. mdpi.comresearchgate.net This reaction avoids the use of strong bases typically required for Williamson ether synthesis, which could degrade the starting material. mdpi.com

The synthesis was achieved by treating 1-O-acetylbritannilactone with methyl iodide in the presence of silver oxide (Ag₂O) and dimethyl sulfide (B99878) (Me₂S) as activating agents in tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com

| Reactant | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 1-O-Acetylbritannilactone (ABL) | CH₃I (20 eq.), Ag₂O (5 eq.), Me₂S (5 eq.), molecular sieve 4 Å, THF, rt, 24 h mdpi.com | 1-O-acetyl-6-methoxybritannilactone | 85% mdpi.com |

Derivatization at Specific Functional Group Positions (e.g., C-6 Hydroxyl Modifications)

Methodologies for Analogues Generation

The generation of 1-O-acetylbritannilactone analogues is a key strategy in medicinal chemistry to discover compounds with improved properties. rsc.org This process utilizes the natural product as a scaffold, leveraging its inherent structural complexity to build libraries of chemically diverse molecules. rsc.org

The principal methodologies for generating these analogues include:

Acylation and Esterification: This is the most widely used method, targeting the C-6 hydroxyl group. It involves reacting ABL with a diverse range of acyl chlorides, anhydrides, or carboxylic acids to produce esters with varying chain lengths, lipophilicity, and aromaticity. rsc.orgmdpi.com

Nucleophilic Substitution: This strategy often begins with the synthesis of an intermediate like 1-O-acetyl-6-O-chloroacetylbritannilactone. rsc.org This chloroacetyl group serves as a reactive handle for subsequent substitution with a variety of nitrogen or oxygen-containing nucleophiles, allowing for the introduction of diverse functionalities. rsc.org

Heterocycle Incorporation: More advanced methodologies focus on installing heterocyclic scaffolds onto the ABL core. Recent research has demonstrated the synthesis of ABL-based derivatives containing oxadiazole, triazole, or imidazole (B134444) moieties. researchgate.netacs.org This approach significantly expands the chemical space of ABL derivatives, introducing functionalities known to be important in various bioactive molecules.

Etherification: As detailed previously, mild etherification protocols allow for the synthesis of ether-linked analogues at the C-6 position, providing an alternative to the more common ester linkage. mdpi.com

These methodologies allow chemists to systematically modify the ABL structure and investigate how these changes affect its biological activity, forming the basis of structure-activity relationship (SAR) studies. rsc.org

Biological Activities and Underlying Molecular Mechanisms of 1 O Acetylbritannilactone

Anti-cancer Bioactivity and Cellular Pathways of 1-O-Acetylbritannilactone

1-O-Acetylbritannilactone, a sesquiterpene lactone isolated from the medicinal plant Inula britannica, has demonstrated notable anti-cancer properties. rsc.org Its therapeutic potential stems from its ability to modulate critical cellular processes involved in cancer progression, namely angiogenesis and apoptosis.

Regulation of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis. 1-O-Acetylbritannilactone has been found to be a potent inhibitor of this process.

Inhibition of Vascular Endothelial Growth Factor (VEGF)-Induced Endothelial Cell Proliferation, Migration, and Capillary Formation

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes the growth of new blood vessels. Research has shown that 1-O-Acetylbritannilactone dose-dependently inhibits several VEGF-induced processes that are essential for angiogenesis. nih.govchemsrc.com Specifically, it has been observed to suppress the proliferation, migration, and the formation of capillary-like structures in human umbilical vein endothelial cells (HUVECs). nih.govmedchemexpress.comglpbio.com In vivo studies using Matrigel plugs have further confirmed that the administration of 1-O-Acetylbritannilactone suppresses the formation of new vasculature induced by VEGF. nih.gov

However, one study presents a contrasting finding, suggesting that 1-O-Acetylbritannilactone promotes VEGF-induced cell proliferation, growth, migration, and tube formation in cultured human endothelial cells. plos.orgnih.gov This particular study suggests the compound may have a modulatory role in angiogenesis, potentially beneficial for conditions like chronic ischemia. plos.orgnih.gov

Interactive Data Table: Effect of 1-O-Acetylbritannilactone on Endothelial Cell Functions

| Cell Line | Treatment | Effect on Proliferation | Effect on Migration | Effect on Capillary Formation | Source(s) |

| HUVECs | 1-O-Acetylbritannilactone | Inhibition | Inhibition | Inhibition | nih.govchemsrc.com |

| Human ECs | 1-O-Acetylbritannilactone | Promotion | Promotion | Promotion | plos.orgnih.gov |

Modulation of VEGFR-Src-FAK Signaling Pathway

The anti-angiogenic effects of 1-O-Acetylbritannilactone are attributed to its ability to interfere with specific signaling pathways within endothelial cells. A key mechanism is the inhibition of the VEGF Receptor (VEGFR)-Src-Focal Adhesion Kinase (FAK) signaling cascade. medchemexpress.comglpbio.comchemfaces.com Studies have demonstrated that 1-O-Acetylbritannilactone significantly inhibits the VEGF-mediated activation of both Src kinase and FAK in HUVECs. nih.govchemsrc.com This disruption of the signaling pathway is a crucial step in its anti-angiogenic activity. nih.gov

Interestingly, the study that reported a pro-angiogenic effect also noted that 1-O-Acetylbritannilactone enhanced VEGF-induced phosphorylation of VEGFR-2, Akt, MAPK p42/44, and p38. plos.orgresearchgate.net The researchers in this study also observed that the compound inhibited the association between VEGFR-2 and VE-cadherin, a negative regulator of VEGF signaling, which could explain the enhanced VEGFR-2 endocytosis and subsequent signaling. plos.org

Induction of Apoptosis in Malignant Cells

In addition to its anti-angiogenic properties, 1-O-Acetylbritannilactone has been shown to induce apoptosis, or programmed cell death, in cancer cells. spandidos-publications.comingentaconnect.com This is a critical mechanism for eliminating malignant cells and preventing tumor growth.

Caspase-Mediated Apoptosis Pathways

The induction of apoptosis by 1-O-Acetylbritannilactone is, at least in part, mediated by caspases, a family of proteases that are central to the execution of the apoptotic program. nih.gov Research on analogues of 1-O-Acetylbritannilactone has shown the activation of caspase-3 in HeLa cells. rsc.org Another study indicated that 1-O-Acetylbritannilactone pretreatment led to a decrease in the phosphorylation levels of caspase-9 and caspase-3 in alcohol-induced liver cell injury, suggesting a protective, anti-apoptotic role in that specific context. acs.org The combination of 1-O-Acetylbritannilactone with the chemotherapy drug gemcitabine (B846) has been found to potently induce apoptosis in lung cancer cells, though further studies are needed to confirm the direct involvement of the caspase pathway in this synergistic effect. spandidos-publications.com

Regulation of Pro-apoptotic and Anti-apoptotic Protein Expression (e.g., Bax, Bcl-2)

The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govnih.gov 1-O-Acetylbritannilactone has been shown to modulate this balance in favor of apoptosis in cancer cells. spandidos-publications.comingentaconnect.com

In studies using the A549 human non-small cell lung cancer cell line, treatment with 1-O-Acetylbritannilactone, both alone and in combination with gemcitabine, led to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. spandidos-publications.comingentaconnect.com This shift in the Bax/Bcl-2 ratio is a key indicator of the cell's progression towards apoptosis. The mechanism appears to involve the inhibition of NF-κB expression, which in turn affects the expression of its downstream targets, including Bcl-2 and Bax. spandidos-publications.comingentaconnect.com In a different model of alcohol-induced hepatotoxicity, 1-O-Acetylbritannilactone was shown to increase the expression of the anti-apoptotic protein Bcl-2, highlighting its context-dependent effects. acs.org

Interactive Data Table: Effect of 1-O-Acetylbritannilactone on Apoptotic Proteins

| Cell Line | Treatment | Effect on Bax Expression | Effect on Bcl-2 Expression | Source(s) |

| A549 (NSCLC) | 1-O-Acetylbritannilactone | Upregulation | Downregulation | spandidos-publications.comingentaconnect.com |

| A549 (NSCLC) | 1-O-Acetylbritannilactone + Gemcitabine | Upregulation | Downregulation | spandidos-publications.comingentaconnect.com |

| LO2 (Hepatocytes) | 1-O-Acetylbritannilactone (pre-treatment) | - | Upregulation | acs.org |

Involvement of Tumor Suppressor p53 and its Target Genes (p21, fas, noxa, puma)

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activation can lead to cell cycle arrest, apoptosis (programmed cell death), or senescence in response to cellular stress. Research indicates that 1-O-Acetylbritannilactone may exert its anticancer effects in part through the modulation of the p53 pathway.

A derivative of 1-O-Acetylbritannilactone, known as ABL-L, has been shown to cause an upregulation of p53 and its downstream target genes, including p21, fas, noxa, and puma. bjherbest.com The p21 protein is a well-known inhibitor of cyclin-dependent kinases, leading to cell cycle arrest. nih.govmedsci.org Fas is a death receptor that, when activated, can trigger the extrinsic apoptotic pathway. thermofisher.com PUMA (p53-upregulated modulator of apoptosis) and Noxa are BH3-only proteins that are critical mediators of p53-dependent apoptosis. nih.govthermofisher.comresearchgate.net The induction of these genes suggests that 1-O-Acetylbritannilactone can engage the p53 signaling network to halt cell proliferation and induce cell death. Knockdown experiments, where p53 is silenced, have further corroborated these findings, indicating the essential role of p53 in the apoptotic response triggered by ABL-L. bjherbest.com

Mitochondrial Apoptotic Pathway Activation

The mitochondrial, or intrinsic, pathway of apoptosis is a critical mechanism for eliminating damaged or cancerous cells. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). mdpi.comkhanacademy.org The ratio of these proteins determines the cell's fate.

Studies have demonstrated that 1-O-Acetylbritannilactone can activate the mitochondrial apoptotic pathway. Treatment with this compound has been observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. spandidos-publications.com This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. mdpi.comresearchgate.net Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and subsequently the executioner caspase-3, ultimately leading to the dismantling of the cell. mdpi.com The increased expression of cleaved caspase-9 and cleaved caspase-3 following treatment with a derivative of 1-O-Acetylbritannilactone further supports the activation of this pathway. researchgate.net

Cell Cycle Arrest Mechanisms (e.g., G1 Phase, G2/M Phase)

Uncontrolled cell division is a hallmark of cancer. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. Cancer cells often have defects in these checkpoints. 1-O-Acetylbritannilactone has been shown to interfere with the cancer cell cycle, inducing arrest at specific phases.

Research has indicated that 1-O-Acetylbritannilactone can induce cell cycle arrest in both the G1 and G2/M phases. nih.gov One study reported that a derivative of 1-O-Acetylbritannilactone, 1,6-O,O-diacetylbritannilactone, caused cell cycle arrest at the G0/G1 phase. researchgate.net Another natural compound has been shown to induce G2/M arrest by increasing the expression of p21 and p53. medsci.org The induction of G1 arrest by acetylbritannilactone (B605128) has been associated with the reduced expression of cyclins A, D1, and E, as well as cyclin-dependent kinases (CDKs) 2, 4, and 6, alongside an increase in the expression of the CDK inhibitor p21. nih.gov Similarly, G2/M arrest is often linked to the modulation of proteins like cyclin B1 and Cdc2. medsci.org This ability to halt the cell cycle at different phases prevents cancer cells from replicating and dividing.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

1-O-Acetylbritannilactone has demonstrated significant anti-proliferative activity against a variety of cancer cell lines, highlighting its potential as a broad-spectrum anticancer agent.

Lung Cancer Cell Lines (e.g., A549 Non-Small Cell Lung Cancer Cells)

In non-small cell lung cancer (NSCLC), which accounts for a majority of lung cancer cases, 1-O-Acetylbritannilactone has shown promise. spandidos-publications.com Studies on the A549 human NSCLC cell line have revealed that this compound can inhibit cell growth in a dose-dependent manner. spandidos-publications.comingentaconnect.com The inhibitory effect was observed to plateau at a concentration of 10 µM. spandidos-publications.com Furthermore, research has shown that 1-O-Acetylbritannilactone can suppress the growth of A549 xenografts in animal models, indicating its potential in vivo efficacy. nih.govmedchemexpress.com

Colorectal Cancer Cell Lines (e.g., HCT116)

Colorectal cancer is a significant cause of cancer-related mortality worldwide. medsci.org 1-O-Acetylbritannilactone has been evaluated for its effects on colorectal cancer cells, specifically the HCT116 cell line. medchemexpress.comfrontiersin.org Research has demonstrated that this compound exhibits cytotoxic activity against HCT116 cells, contributing to the inhibition of their growth and proliferation. medchemexpress.com

Liver Cancer Cell Lines (e.g., HepG2, BEL-7402)

Hepatocellular carcinoma (HCC) is a prevalent form of primary liver cancer. researchgate.netmdpi.com The HepG2 and BEL-7402 cell lines are commonly used in vitro models for studying HCC. researchgate.netaging-us.com While direct studies on the effect of 1-O-Acetylbritannilactone on these specific liver cancer cell lines are part of ongoing research, the compound's known mechanisms of action, such as inducing apoptosis and cell cycle arrest, suggest its potential for inhibiting the proliferation of these cells. For instance, other natural compounds have been shown to induce apoptosis in BEL-7402 and HepG2 cells through various signaling pathways. researchgate.netresearchgate.net

Table of Compound Proliferation Inhibition Data

| Compound | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|

| 1-O-Acetylbritannilactone | A549 | Growth Inhibition | 1.25-20 µM | spandidos-publications.com |

| 1-O-Acetylbritannilactone | A549 | Growth Inhibition | 10 µM (plateau) | spandidos-publications.com |

| 1-O-Acetylbritannilactone | A549 | Xenograft Growth Suppression | 12 mg/kg/day | nih.govmedchemexpress.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-O-Acetylbritannilactone |

| 1,6-O,O-diacetylbritannilactone |

| ABL-L |

| Apaf-1 |

| Bax |

| Bcl-2 |

| Caspase-3 |

| Caspase-9 |

| Cdc2 |

| CDK2 |

| CDK4 |

| CDK6 |

| Cyclin A |

| Cyclin B1 |

| Cyclin D1 |

| Cyclin E |

| Cytochrome c |

| fas |

| noxa |

| p21 |

| p53 |

Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-468)

The compound 1-O-Acetylbritannilactone (ABL) has demonstrated significant growth-inhibitory effects on various breast cancer cell lines, including MCF-7 and MDA-MB-468. nih.gov Studies have shown that ABL can suppress the growth of these cells in a dose-dependent manner. nih.gov The inhibitory effects of ABL on breast cancer cells are attributed, at least in part, to its ability to induce cell cycle arrest at the G2/M phase. nih.gov

Furthermore, a derivative of ABL, referred to as ABL-N, has been shown to induce apoptosis in human breast cancer cells. nih.gov This apoptotic effect is mediated through the activation of caspases, including caspase-3 and caspase-9. researchgate.net Treatment with ABL-N leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.net The induction of apoptosis by ABL-N can be attenuated by caspase inhibitors, confirming the role of these enzymes in the cell death process. researchgate.net

In combination with the COX-2 inhibitor celecoxib (B62257), ABL exhibits a synergistic effect in suppressing the growth of breast cancer cells. nih.gov This suggests a potential for combination therapies to enhance the anti-cancer effects and possibly reduce the required doses of individual drugs. nih.gov

Table 1: Effects of 1-O-Acetylbritannilactone on Breast Cancer Cell Lines

| Cell Line | Effect | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | Growth inhibition, Apoptosis induction | G2/M cell cycle arrest, Caspase activation | nih.govnih.gov |

| MDA-MB-468 | Growth inhibition, Apoptosis induction | G2/M cell cycle arrest, Caspase activation | nih.govnih.govresearchgate.net |

| MDA-MB-231 | Growth inhibition, Apoptosis induction | G2/M cell cycle arrest, Caspase activation | nih.govnih.govresearchgate.net |

Laryngocarcinoma Cell Lines (e.g., HEp-2)

Research has indicated that a semisynthetic analogue of 1-O-acetylbritannilactone, known as ABL-L, induces apoptosis in human laryngocarcinoma HEp-2 cells. researchgate.netbjherbest.combjherbest.com This suggests that derivatives of ABL may hold therapeutic potential against laryngeal cancer.

Gastric and Pancreatic Cancer Cell Line Studies

Analogues of 1-O-Acetylbritannilactone have been synthesized and evaluated for their in vitro anticancer activity against human gastric cancer cell lines, such as SGC-7901. rsc.org These studies aim to develop new anticancer agents based on the natural product's structure. rsc.org

In the context of pancreatic cancer, while direct studies on 1-O-Acetylbritannilactone are limited, the PANC-1 cell line, derived from a human pancreatic carcinoma, is a commonly used model for pancreatic cancer research. Research on related compounds and pathways provides a basis for potential investigations into ABL's effects on pancreatic cancer. For instance, the regulation of pathways involving ZEB1, a transcription factor associated with the mesenchymal phenotype of pancreatic cancer cells, is a key area of study. ijbs.com

Interference with Key Intracellular Signaling Pathways

NFκB/Reactive Oxygen Species (ROS) Pathway Modulation

1-O-Acetylbritannilactone has been shown to modulate the nuclear factor-kappa B (NF-κB) and reactive oxygen species (ROS) pathways. It can inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. acs.orgnih.govnih.govmdpi.com ABL has been observed to reduce the secretion of pro-inflammatory factors like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). acs.orgnih.govnih.gov This anti-inflammatory effect is achieved by inhibiting the nuclear translocation of the NF-κB p65 subunit and the degradation of its inhibitor, IκB-α. chemfaces.com

Furthermore, ABL can ameliorate oxidative stress by decreasing the levels of ROS. acs.orgnih.govnih.gov This modulation of the ROS/NF-κB pathway contributes to its protective effects against cellular damage. acs.orgnih.govnih.govacs.org

Keap1-Nrf2 Pathway Blockade

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. frontiersin.orgplos.org Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. frontiersin.org Some compounds can activate this pathway by reacting with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. mdpi.com While the direct interaction of 1-O-Acetylbritannilactone with the Keap1-Nrf2 pathway requires further specific investigation, related compounds have been shown to modulate this pathway. researchgate.net

c-Myc/HIF-1α Signaling Axis and Immune Checkpoint Regulation (PD-1/PD-L1)

The c-Myc and hypoxia-inducible factor-1α (HIF-1α) signaling pathways are critical in cancer cell proliferation, metabolism, and adaptation to hypoxic environments. thno.orgfrontiersin.org There is a complex interplay between c-Myc and HIF-1α, where they can influence each other's expression and activity. frontiersin.org

Hypoxia can lead to the upregulation of Programmed Death-Ligand 1 (PD-L1) on various cells, including cancer cells, through the action of HIF-1α. nih.gov PD-L1 is a key immune checkpoint protein that can suppress the anti-tumor immune response. nih.gov The expression of PD-L1 has also been shown to be regulated by c-Myc in pancreatic ductal adenocarcinoma (PDAC). researchgate.net A positive correlation between c-Myc and PD-L1 expression has been observed, and inhibition of c-Myc can lead to the downregulation of PD-L1. researchgate.net The potential of 1-O-Acetylbritannilactone to interfere with the c-Myc/HIF-1α axis and subsequently modulate PD-L1 expression presents an interesting area for future cancer immunotherapy research. dntb.gov.ua

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,6-O,O-diacetylbritannilactone |

| 1-O-Acetylbritannilactone |

| 1-O-acetyl-4αH-1,10-seco-eudesma-5(6),10(14),11(13)-trien-12,8β-olide |

| 1-O-Acetyl-6-O-chloracetylbritannilactone |

| 2-cyano-3,12-dioxoolean-1,9-bien-28-oic acid imidazole (B134444) |

| 5-fluorouracil |

| Alantolactone |

| Capecitabine |

| Celecoxib |

| Cinnamates |

| Curcumin |

| Cynaropicrin |

| Docetaxel |

| Erlotinib |

| Etoposide |

| Fluorouracil |

| Gemcitabine |

| Irinotecan |

| Isosalipurposide |

| Leucovorin |

| Nab-paclitaxel |

| Oleanolic acid |

| Oltipraz |

| Oxaliplatin |

| Paclitaxel |

| Parthenolide |

| Sulforaphane |

Anti-inflammatory Bioactivity

1-O-Acetylbritannilactone, a sesquiterpene lactone isolated from plants of the Inula genus, has demonstrated significant anti-inflammatory properties through its interaction with various signaling pathways and molecular targets. Its mechanisms of action involve the intricate regulation of key mediators of the inflammatory response.

A primary mechanism underlying the anti-inflammatory effect of 1-O-Acetylbritannilactone is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netsemanticscholar.org NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes. mdpi.com In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB-α. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB-α is phosphorylated and subsequently degraded, allowing NF-κB to translocate into the nucleus and initiate gene transcription. nih.govnih.gov

Research has shown that 1-O-Acetylbritannilactone effectively blocks this process. nih.govresearchgate.net Studies in vascular smooth muscle cells (VSMCs) and alcohol-induced liver cell injury models revealed that the compound prevents the LPS-induced phosphorylation and degradation of IκB-α. mdpi.comnih.gov By stabilizing the IκB-α protein, 1-O-Acetylbritannilactone ensures that NF-κB remains in the cytoplasm, thereby blocking its nuclear translocation and activation. nih.govdntb.gov.ua Furthermore, electrophoretic mobility shift assays (EMSA) have demonstrated that 1-O-Acetylbritannilactone can directly inhibit the binding of active NF-κB to its specific DNA binding sites, providing an additional layer of inhibition on this critical inflammatory pathway. nih.govnih.govbiocrick.com

As a direct consequence of its inhibitory effect on NF-κB, 1-O-Acetylbritannilactone suppresses the expression of key inflammatory enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govbiocrick.com These enzymes are responsible for the production of potent inflammatory mediators; COX-2 synthesizes prostaglandins (B1171923) like PGE₂, while iNOS produces nitric oxide (NO). biocrick.comresearchgate.net

In studies using RAW 264.7 macrophage cells stimulated with LPS, pretreatment with 1-O-Acetylbritannilactone resulted in a concentration-dependent reduction in the protein expression of both iNOS and COX-2. biocrick.comresearchgate.net This leads to a decrease in the synthesis of NO and PGE₂, respectively, which are significant contributors to the inflammatory cascade. biocrick.comresearchgate.net The inhibitory activity on COX-2 and iNOS expression has also been observed in vascular smooth muscle cells. nih.gov Research comparing 1-O-Acetylbritannilactone with related compounds found that the presence of acetyl groups on the molecule enhances this inhibitory action. dntb.gov.ua

Table 1: Effect of 1-O-Acetylbritannilactone (ABL) on Inflammatory Enzyme Expression in LPS-Induced RAW 264.7 Cells

| Compound | Concentration (μM) | Target Enzyme | Inhibition of Protein Expression (Compared to LPS-treated control) | Reference |

|---|---|---|---|---|

| ABL | 0.5 | COX-2 | ~59.1% reduction | researchgate.net |

| ABL | 1.0 | COX-2 | ~77.9% reduction | researchgate.net |

| ABL | 0.1 - 1.0 | iNOS | Dose-dependent suppression (less pronounced than COX-2 inhibition) | researchgate.net |

1-O-Acetylbritannilactone has been shown to significantly reduce the secretion of key pro-inflammatory cytokines, which are signaling molecules that amplify inflammatory responses. nih.govresearchgate.netsemanticscholar.org Among the most important of these are Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). wikipedia.orgdntb.gov.ua These cytokines are produced by various immune cells and play a central role in the pathogenesis of numerous inflammatory diseases. wikipedia.orgdntb.gov.ua

Studies have consistently demonstrated that 1-O-Acetylbritannilactone treatment leads to a marked decrease in the production and secretion of both TNF-α and IL-1β in different cell models, including alcohol-stimulated human liver cells and mast cells. nih.govresearchgate.netmdpi.com This reduction is largely attributed to the compound's upstream inhibition of the NF-κB pathway, which is a primary regulator of TNF-α and IL-1β gene transcription. nih.govmdpi.com Additionally, its ability to regulate the NLRP3 inflammasome is another mechanism by which it controls the maturation and secretion of IL-1β.

The anti-inflammatory effects of 1-O-Acetylbritannilactone are also mediated through its modulation of an integrated signaling cascade involving reactive oxygen species (ROS), protein kinase B (Akt), and NF-κB. nih.govresearchgate.netsemanticscholar.orgmdpi.com In pathological conditions such as alcohol-induced liver injury, excessive production of ROS creates oxidative stress, which can trigger inflammatory pathways. nih.gov

Research demonstrates that 1-O-Acetylbritannilactone can alleviate this oxidative stress by decreasing intracellular ROS levels. nih.govresearchgate.net This reduction in ROS appears to influence the Akt signaling pathway, a key regulator of cell survival and inflammation. nih.govmdpi.com Specifically, pretreatment with the compound was found to activate Akt through phosphorylation. nih.govsemanticscholar.org Activated Akt, in turn, can inhibit the downstream activation of the NF-κB pathway. nih.govmdpi.com Therefore, 1-O-Acetylbritannilactone orchestrates a protective effect by mitigating oxidative stress, activating the pro-survival Akt pathway, and consequently suppressing NF-κB-mediated inflammation. nih.govresearchgate.netmdpi.com

While direct evidence for 1-O-Acetylbritannilactone is emerging, research on the closely related compound 1,6-O,O-diacetylbritannilactone (OODBL), also from Inula britannica, provides strong insight into the modulation of the Signal Transducer and Activator of Transcription 6 (STAT6) pathway. nih.govresearchgate.netbiocrick.comresearchgate.net STAT6 is a key transcription factor activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), and it is critical for driving Th2-type inflammatory responses, which are characteristic of allergic diseases. researchgate.net

Studies on human lung A549 cells showed that OODBL effectively inhibits the IL-4-induced STAT6 signaling pathway. biocrick.comresearchgate.net This inhibition occurs by preventing the phosphorylation of STAT6, a critical step for its activation, dimerization, and translocation to the nucleus. researchgate.net Furthermore, OODBL was found to suppress the phosphorylation of Janus Kinase 3 (JAK3), an upstream kinase responsible for activating STAT6. researchgate.net By blocking the JAK3/STAT6 axis, OODBL was able to repress the expression of STAT6 target genes, such as eotaxin-1 and arachidonate (B1239269) 15-lipoxygenase (ALOX15), which are involved in allergic inflammation. nih.govbiocrick.comresearchgate.net These findings suggest that compounds from the britannilactone (B2921459) family are potential modulators of STAT6-mediated inflammatory conditions.

A novel anti-inflammatory mechanism of 1-O-Acetylbritannilactone involves the targeted regulation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular stress or pathogens, triggers the maturation of the pro-inflammatory cytokine IL-1β. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory disorders.

Recent research has uncovered that 1-O-Acetylbritannilactone (referred to as Brt) can induce the ubiquitination and subsequent proteasomal degradation of the NLRP3 protein. This is achieved by promoting a direct interaction between NLRP3 and Tripartite Motif-Containing Protein 31 (TRIM31), an E3 ubiquitin ligase. E3 ubiquitin ligases are enzymes that tag proteins for degradation. TRIM31 is known to negatively regulate the NLRP3 inflammasome by promoting its K48-linked polyubiquitination. Molecular docking studies have further supported the potential for 1-O-Acetylbritannilactone to bind to TRIM31, facilitating its interaction with NLRP3. By enhancing the TRIM31-mediated degradation of NLRP3, 1-O-Acetylbritannilactone effectively dismantles the inflammasome, leading to a significant decrease in IL-1β secretion and mitigating the inflammatory response.

Table 2: Summary of Molecular Mechanisms

| Bioactivity | Key Molecular Target/Pathway | Mechanism of Action | Reference |

|---|---|---|---|

| Inhibition of NF-κB | IκB-α, NF-κB p65 | Prevents IκB-α phosphorylation and degradation, blocking NF-κB nuclear translocation. | mdpi.comnih.gov |

| Suppression of Gene Expression | COX-2, iNOS | Inhibits NF-κB-mediated transcription of COX-2 and iNOS genes. | biocrick.comresearchgate.net |

| Attenuation of Cytokine Production | TNF-α, IL-1β | Reduces transcription and secretion of pro-inflammatory cytokines. | nih.govmdpi.com |

| Regulation of ROS/Akt/NF-κB | ROS, Akt, NF-κB | Decreases ROS, which activates Akt, leading to downstream inhibition of NF-κB. | nih.govresearchgate.netmdpi.com |

| Modulation of STAT6 Pathway | JAK3, STAT6 | Inhibits phosphorylation of JAK3 and STAT6, blocking the pathway (demonstrated with a related compound, OODBL). | biocrick.comresearchgate.net |

| Inflammasome Regulation | NLRP3, TRIM31 | Promotes TRIM31-mediated ubiquitination and degradation of the NLRP3 protein. |

Modulation of Signal Transducer and Activator of Transcription 6 (STAT6) Signaling Pathway

Antifungal Bioactivity

1-O-Acetylbritannilactone has demonstrated notable inhibitory effects against a range of fungi, particularly those that are pathogenic to plants.

Research has confirmed the antifungal properties of 1-O-Acetylbritannilactone (ABL), a compound isolated from the flowers of Inula japonica. chemfaces.com A study tested its efficacy against several significant plant pathogens, including Sphaerotheca fuliginea, Pseudoperonospora cubensis, Botrytis cinerea, Alternaria solani, and Phytophthora infestans. chemfaces.compharmacophorejournal.com Botrytis cinerea, in particular, is a fungus responsible for causing gray mold disease in over 1400 plant species, leading to substantial economic losses in agriculture worldwide. nih.gov Similarly, fungi like Alternaria solani and Phytophthora infestans are well-known pathogens that cause significant crop damage. uni-plovdiv.bgcore.ac.uk

Further studies have explored derivatives of ABL to enhance these antifungal properties. researchgate.net For instance, a synthesized derivative of 1-O-Acetylbritannilactone demonstrated inhibitory activity against the mycelium of Botrytis cinerea that was more than 10.8 times stronger than the original compound. researchgate.net

Table 1: Antifungal Activity of 1-O-Acetylbritannilactone

| Pathogenic Fungus | Common Disease Caused | Inhibitory Effect of 1-O-Acetylbritannilactone |

|---|---|---|

| Sphaerotheca fuliginea | Powdery Mildew | Demonstrated inhibitory effects chemfaces.compharmacophorejournal.com |

| Pseudoperonospora cubensis | Downy Mildew | Demonstrated inhibitory effects chemfaces.compharmacophorejournal.com |

| Botrytis cinerea | Gray Mold | Demonstrated inhibitory effects chemfaces.compharmacophorejournal.com |

| Alternaria solani | Early Blight | Demonstrated inhibitory effects chemfaces.compharmacophorejournal.com |

| Phytophthora infestans | Late Blight | Demonstrated inhibitory effects chemfaces.compharmacophorejournal.com |

Skin-Lightening/Anti-Melanogenic Bioactivity

1-O-Acetylbritannilactone exhibits significant anti-melanogenic activity, suggesting its potential as a skin-lightening agent. chemfaces.comnih.gov Its mechanism of action involves the modulation of key enzymes and signaling pathways involved in melanin (B1238610) synthesis.

The primary mechanism for the anti-melanogenic effect of 1-O-Acetylbritannilactone is the suppression of tyrosinase expression. chemfaces.comnih.gov Tyrosinase is the key, rate-limiting enzyme in the process of melanogenesis. researchgate.netnih.gov By reducing the expression of this enzyme, 1-O-Acetylbritannilactone effectively decreases melanin production. chemfaces.comnih.gov Studies have shown that it significantly reduces melanin production in a dose-dependent manner, with one study reporting an IC50 value of 13.3 μM in B16 melanoma cells. nih.gov The compound inhibits tyrosinase activity within cell-based systems rather than through direct catalytic inhibition. nih.govnih.gov This suppression is part of a broader regulatory effect on the melanogenesis pathway, which also includes the downregulation of tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2), key proteins in the synthesis of melanin. chemfaces.comnih.gov

The suppression of tyrosinase expression by 1-O-Acetylbritannilactone is mediated through the activation of the Extracellular Signal-Regulated Kinase (ERK) and Akt signaling pathways. chemfaces.comnih.gov Activation of the ERK pathway can lead to the phosphorylation and subsequent degradation of the Microphthalmia-associated transcription factor (MITF). mdpi.combiomolther.org MITF is the master regulator that controls the expression of crucial melanogenic genes, including tyrosinase, TRP-1, and TRP-2. chemfaces.comnih.govwikipedia.org By activating ERK, 1-O-Acetylbritannilactone promotes the degradation of MITF, thereby inhibiting the transcription of these genes and reducing melanin synthesis. nih.govbiomolther.org

Inhibition of Tyrosinase Expression

Hepatoprotective Bioactivity

1-O-Acetylbritannilactone has demonstrated protective effects on liver cells, primarily through its ability to counteract oxidative stress.

Studies have shown that 1-O-Acetylbritannilactone can protect liver cells from alcohol-induced injury by mitigating oxidative stress. nih.gov Oxidative stress, characterized by an accumulation of reactive oxygen species (ROS), is a major factor in alcohol-induced liver damage. nih.gov Pretreatment with 1-O-Acetylbritannilactone has been found to significantly reduce the levels of ROS in liver cells exposed to alcohol. nih.gov

Furthermore, the compound enhances the endogenous antioxidant capacity of the cells. nih.gov It was observed to increase the level of catalase (CAT) and prevent the excessive consumption of glutathione (B108866) peroxidase (GSH-Px), both of which are crucial antioxidant enzymes. nih.gov This alleviation of oxidative stress is linked to the activation of the Akt protein, which in turn increases the expression of the anti-apoptotic protein Bcl-2 and decreases the levels of apoptotic proteins like caspase 9 and caspase 3. nih.gov This action helps to attenuate liver cell apoptosis induced by oxidative damage. nih.gov The hepatoprotective effect is partly achieved through the regulation of the ROS/Akt/NF-κB signaling pathway, which inhibits inflammation and apoptosis in liver cells. nih.gov

Table 2: Hepatoprotective Mechanisms of 1-O-Acetylbritannilactone

| Mechanism | Effect of 1-O-Acetylbritannilactone | Reference |

|---|---|---|

| Reduction of Reactive Oxygen Species (ROS) | Decreases levels in alcohol-stimulated liver cells | nih.gov |

| Modulation of Antioxidant Enzymes | Increases Catalase (CAT) levels | nih.gov |

| Improves consumption of Glutathione Peroxidase (GSH-Px) | nih.gov | |

| Signaling Pathway Regulation | Activates Akt phosphorylation | nih.gov |

| Inhibits NF-κB signaling pathway | nih.gov | |

| Apoptosis Regulation | Increases anti-apoptotic Bcl-2 expression | nih.gov |

| Decreases phosphorylation of caspase 9 and caspase 3 | nih.gov |

Compound Reference Table

Regulation of Apoptosis and Inflammation in Liver Cells

1-O-Acetylbritannilactone (ABL) has demonstrated significant protective effects against alcohol-induced damage in human normal liver cells (LO2 cells). nih.govtandfonline.comnih.gov Research indicates that ABL can mitigate hepatotoxicity by regulating cellular apoptosis and inflammation through the ROS/Akt/NF-κB signaling pathway. nih.govnih.gov

In studies involving alcohol-induced injury in LO2 cells, pretreatment with 1-O-Acetylbritannilactone was found to suppress the decrease in cell viability. nih.govsemanticscholar.org The compound effectively prevents alcohol-induced apoptosis. tandfonline.com For instance, in one study, while alcohol exposure led to an average apoptosis rate of 35.42% in LO2 cells, pretreatment with ABL at concentrations of 0.5, 1, and 2 μM reduced the apoptosis rates to 21.4%, 17.5%, and 13.31%, respectively. nih.govtandfonline.com

The molecular mechanism behind this anti-apoptotic effect involves the activation of the protein kinase B (Akt) signaling pathway. nih.govtandfonline.com 1-O-Acetylbritannilactone was observed to increase the phosphorylation of Akt, which in turn upregulates the anti-apoptotic protein Bcl-2 and decreases the phosphorylation levels of caspase-9 and caspase-3, key executioners of apoptosis. nih.govsemanticscholar.org

Furthermore, 1-O-Acetylbritannilactone plays a crucial role in modulating the inflammatory response in liver cells. nih.gov It significantly inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. nih.govtandfonline.com This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), thereby alleviating the inflammatory damage to liver tissue. nih.govsemanticscholar.org The compound also mitigates oxidative stress by decreasing reactive oxygen species (ROS) levels and increasing the activity of antioxidant enzymes like catalase (CAT). nih.govsemanticscholar.org

Table 1: Effect of 1-O-Acetylbritannilactone on Alcohol-Induced Apoptosis in LO2 Liver Cells

| Treatment Group | Concentration | Apoptosis Rate (%) |

|---|---|---|

| Control | - | 2.21 |

| Alcohol (300 mM) | - | 35.42 |

| ABL + Alcohol | 0.5 µM | 21.4 |

| ABL + Alcohol | 1 µM | 17.5 |

| ABL + Alcohol | 2 µM | 13.31 |

Data sourced from a study on alcohol-induced hepatotoxicity. nih.govtandfonline.com

Antidepressant-like Effects

Recent scientific investigations have explored the potential antidepressant effects of compounds isolated from Pentanema britannicum (L.) D.Gut.Larr, the plant source of 1-O-Acetylbritannilactone. tandfonline.com As part of this research, 1-O-Acetylbritannilactone was specifically evaluated for its antidepressant-like activities. tandfonline.com

To assess its potential antidepressant effects, 1-O-Acetylbritannilactone was studied using a Chronic Social Defeat Stress (CSDS) mouse model. tandfonline.com The CSDS model is an established method for inducing depression-like behaviors in mice, which are then used to screen for the efficacy of potential antidepressant compounds. nih.govmdpi.com The behavioral phenotyping in this context typically involves tests such as the open field test, forced swimming test, and sucrose (B13894) preference test to evaluate locomotor activity and depressive-like behaviors. tandfonline.com

In a study evaluating several compounds from Pentanema britannicum, 1-O-Acetylbritannilactone (referred to as ABL) was administered to CSDS-induced mice. tandfonline.com However, the findings from this particular study indicated that another compound, 5β-hydroxyasperilin (HA), was the one that demonstrated the ability to ameliorate the depression-like behaviors induced by CSDS. tandfonline.com The research highlighted that HA-treated mice showed a significant increase in sucrose consumption, a measure of anhedonia, suggesting a potential antidepressant effect for that specific compound rather than for 1-O-Acetylbritannilactone under the tested conditions. tandfonline.com

Structure Activity Relationship Sar Studies of 1 O Acetylbritannilactone and Its Analogues

Influence of the α-Methylene-γ-Lactone Moiety Reactivity

The α-methylene-γ-lactone moiety is a key pharmacophore in many biologically active sesquiterpene lactones, including 1-O-acetylbritannilactone (ABL). nih.govnih.govsemanticscholar.org This functional group is a crucial determinant of the compound's reactivity and, consequently, its biological effects. nih.govnih.govresearchgate.net

The electrophilic nature of the exocyclic α,β-unsaturated carbonyl group in the lactone ring allows it to react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, through a process known as Michael addition. scielo.org.mx This covalent modification of key cellular proteins can disrupt their function, leading to the observed cytotoxic and anti-inflammatory activities. nih.govscielo.org.mx

The presence of this reactive group is considered essential for the bioactivity of ABL and related compounds. nih.govresearchgate.net Studies have shown that chemical modifications that reduce the reactivity of the α-methylene-γ-lactone, such as reduction of the double bond, often lead to a significant decrease or complete loss of biological activity. researchgate.net This underscores the importance of this moiety as a primary site of interaction with biological targets. nih.gov

Impact of Acetyl Group Positions on Biological Activity

The position and number of acetyl groups on the britannilactone (B2921459) core significantly influence the biological activity of its derivatives. mdpi.comnih.gov Acetylation can alter the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with intracellular targets. mdpi.com

For instance, 1,6-O,O-diacetylbritannilactone (OODABL), which has acetyl groups at both the C1 and C6 positions, has demonstrated greater cytotoxic activity against various cancer cell lines compared to 1-O-acetylbritannilactone (OABL), which is acetylated only at the C1 position. mdpi.comnih.goviiarjournals.org This suggests that the additional acetyl group at the C6 position enhances the molecule's potency. The increased lipophilicity of OODABL may lead to improved cellular uptake. mdpi.com

Comparative Analysis of 1-O-Acetylbritannilactone Derivatives

Bioactivity Comparison with Britannilactone

Britannilactone (BL), the parent compound lacking any acetyl groups, generally exhibits lower biological activity compared to its acetylated analogue, 1-O-acetylbritannilactone (ABL). sci-hub.se For instance, in studies on melanogenesis, both compounds showed inhibitory effects, but ABL demonstrated a slightly lower IC50 value (13.3 μM) compared to BL (15.5 μM), indicating greater potency. sci-hub.se

The addition of the acetyl group at the 1-O position in ABL appears to enhance its biological efficacy. This is consistent with the general observation that acetylation can improve the pharmacokinetic properties of a molecule.

Bioactivity Comparison with 1,6-O,O-Diacetylbritannilactone

When comparing 1-O-acetylbritannilactone (OABL) with 1,6-O,O-diacetylbritannilactone (OODABL), a clear trend emerges where the diacetylated compound shows superior cytotoxic activity. mdpi.comnih.goviiarjournals.org OODABL, possessing acetyl groups at both the 1-O and 6-O positions, has been found to be more potent in inhibiting the growth of various cancer cell lines, including human leukemia (HL-60), breast cancer (MCF-7), and others. mdpi.comnih.goviiarjournals.org

The enhanced cytotoxicity of OODABL is attributed to the presence of the second acetyl group, which increases its lipophilicity and potentially its cellular penetration. mdpi.com This structural difference leads to more pronounced biological effects, such as a greater induction of apoptosis in cancer cells. nih.gov For example, in HL-60 cells, OODABL induced apoptosis at much lower concentrations than OABL. nih.gov

Table 1: Comparative Cytotoxicity of Britannilactone Derivatives

| Compound | Cell Line | IC50 (µM) |

| 1-O-Acetylbritannilactone (OABL) | MCF-7 | ~5-20 |

| 1,6-O,O-Diacetylbritannilactone (OODABL) | MCF-7 | ~5-20 |

| 1-O-Acetylbritannilactone (OABL) | T47D | ~5-20 |

| 1,6-O,O-Diacetylbritannilactone (OODABL) | T47D | ~5-20 |

| 1-O-Acetylbritannilactone (OABL) | OVCAR | ~5-20 |

| 1,6-O,O-Diacetylbritannilactone (OODABL) | OVCAR | ~5-20 |

| 1-O-Acetylbritannilactone (OABL) | PA-1 | ~5-20 |

| 1,6-O,O-Diacetylbritannilactone (OODABL) | PA-1 | ~5-20 |

| 1-O-Acetylbritannilactone (OABL) | Du-145 | ~5-20 |

| 1,6-O,O-Diacetylbritannilactone (OODABL) | Du-145 | ~5-20 |

| 1-O-Acetylbritannilactone (OABL) | DuPro-1 | ~5-20 |

| 1,6-O,O-Diacetylbritannilactone (OODABL) | DuPro-1 | ~5-20 |

Data sourced from a study by Li et al. (2011) as cited in a broader context. The exact IC50 values were reported to be in the range of 5 to 20 µM for both compounds across the tested cell lines. iiarjournals.org

Structure-Activity Profiles of Semisynthetic Analogues (e.g., 1-O-acetyl-6-O-lauroylbritannilactone)

Semisynthetic modifications of 1-O-acetylbritannilactone, particularly at the 6-OH position, have led to the development of analogues with enhanced biological activities. nih.govmdpi.com One such promising derivative is 1-O-acetyl-6-O-lauroylbritannilactone, which incorporates a long-chain lauroyl group at the C6 position. nih.govmdpi.com

This modification significantly increases the lipophilicity of the molecule, which has been shown to correlate with improved cytotoxic effects. nih.gov 1-O-acetyl-6-O-lauroylbritannilactone has demonstrated potent in vitro cytotoxic activity against several human cancer cell lines, including HCT116, HEp-2, and HeLa, with IC50 values of 2.91 μM, 5.85 μM, and 6.78 μM, respectively. mdpi.com These values are comparable to the positive control, etoposide. nih.gov

The introduction of different acyl groups at the 6-OH position has allowed for a systematic investigation of how chain length and structure affect bioactivity. The enhanced potency of the lauroyl derivative suggests that a certain degree of lipophilicity is optimal for maximizing cytotoxic effects. nih.gov

Table 2: Cytotoxic Activity of 1-O-acetyl-6-O-lauroylbritannilactone

| Cell Line | IC50 (µM) |

| HCT116 | 2.91 ± 0.61 |

| HEp-2 | 5.85 ± 0.45 |

| HeLa | 6.78 ± 0.23 |

Data from a study evaluating semisynthetic analogues of 1-O-acetylbritannilactone. mdpi.com

Pre Clinical Investigations and in Vitro / in Vivo Research Models

In Vitro Cell Line Studies for Efficacy and Mechanism Elucidation

Endothelial Cell Models (e.g., Human Umbilical Vascular Endothelial Cells)

In studies utilizing Human Umbilical Vascular Endothelial Cells (HUVECs), 1-O-Acetyl britannilactone (B2921459) has demonstrated significant anti-angiogenic properties. The compound effectively inhibits several key processes induced by vascular endothelial growth factor (VEGF), a critical signaling protein in angiogenesis. Research has shown that 1-O-Acetyl britannilactone dose-dependently inhibits VEGF-induced proliferation, migration, and the formation of capillary-like structures in HUVECs. chemfaces.com

The mechanism behind these effects involves the modulation of the VEGFR-Src-FAK signaling pathway. chemfaces.com Specifically, this compound has been found to inhibit the VEGF-mediated activation of Src kinase and focal adhesion kinase (FAK) in these endothelial cells. chemfaces.com Furthermore, it has been shown to modulate VEGF-induced phosphorylation of Akt, MAPK p42/p44, and p38, as well as the upstream VEGFR-2 phosphorylation. chemfaces.com This collective inhibition of crucial signaling molecules disrupts the normal angiogenic cascade.

Table 1: Effects of this compound on HUVECs

| Activity | Effect | Signaling Pathway Implicated |

| Proliferation | Inhibited (VEGF-induced) | VEGF-Src-FAK, Akt, MAPK, p38 chemfaces.comchemfaces.com |

| Migration | Inhibited (VEGF-induced) | VEGF-Src-FAK chemfaces.com |

| Capillary Structure Formation | Inhibited (VEGF-induced) | VEGF-Src-FAK chemfaces.com |

| Src Kinase Activation | Inhibited (VEGF-mediated) | VEGFR-Src-FAK chemfaces.com |

| FAK Activation | Inhibited (VEGF-mediated) | VEGFR-Src-FAK chemfaces.com |

Vascular Smooth Muscle Cell Models (VSMCs)

Investigations using vascular smooth muscle cells (VSMCs) have highlighted the anti-inflammatory potential of this compound. In lipopolysaccharide (LPS)-stimulated VSMCs, the compound has been shown to inhibit inflammatory responses. Specifically, it suppresses the production of prostaglandin (B15479496) E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2), an enzyme crucial for inflammation. chemfaces.com

The underlying mechanism for these anti-inflammatory effects is the blockade of NF-κB activation and its subsequent translocation to the nucleus. chemfaces.com By preventing the degradation of IκB-α, an inhibitor of NF-κB, this compound keeps NF-κB in the cytoplasm, thereby inhibiting the expression of NF-κB-dependent genes like COX-2. chemfaces.com This inhibitory effect on NF-κB signaling underscores its potential as an anti-inflammatory agent. chemfaces.com

Table 2: Effects of this compound on VSMCs

| Activity | Effect | Signaling Pathway Implicated |

| PGE2 Production | Inhibited (LPS-induced) | NF-κB chemfaces.com |

| COX-2 Expression | Inhibited (LPS-induced) | NF-κB chemfaces.com |

| NF-κB Activation | Inhibited | NF-κB chemfaces.com |

| NF-κB Nuclear Translocation | Inhibited | NF-κB chemfaces.com |

| IκB-α Degradation | Inhibited | NF-κB chemfaces.com |

Lung Cancer Cell Models (e.g., A549)

In the context of oncology, this compound has been studied for its effects on non-small cell lung cancer (NSCLC) using the A549 cell line. Treatment with this compound leads to the inhibition of cell growth. chemfaces.com This anti-proliferative effect is attributed to the inactivation of the Src-FAK signaling pathway. chemfaces.com High levels of phosphorylated Src and FAK, which are important for cancer cell proliferation, were significantly reduced upon treatment with this compound.

Furthermore, studies have shown that this compound can induce apoptosis in A549 cells, and its combination with the chemotherapy drug gemcitabine (B846) results in a potentiation of this apoptotic effect. chemfaces.com This suggests a potential role for this compound as a chemotherapeutic agent, possibly in combination with existing cancer therapies. chemfaces.com

Table 3: Effects of this compound on A549 Lung Cancer Cells

| Activity | Effect | Signaling Pathway Implicated |

| Cell Growth | Inhibited | Src-FAK chemfaces.com |

| Src Phosphorylation | Inhibited | Src-FAK |

| FAK Phosphorylation | Inhibited | Src-FAK |

| Apoptosis | Induced | - chemfaces.com |

Other Solid Tumor Cell Line Models (e.g., HCT116, HEp-2, HepG2, MCF-7, MDA-MB-468)

The anticancer activity of this compound and related compounds has been investigated in a variety of other solid tumor cell lines. While specific data on this compound's direct effects on all these cell lines is limited, studies on related compounds and the broader class of sesquiterpene lactones provide some insights. For instance, the parent compound, britannin, has been shown to inhibit the growth of MCF-7 breast cancer cells. nih.gov

In HCT116 colon cancer cells, studies have focused on the effects of acetate (B1210297), a component of this compound. Acetate has been found to reduce the proliferation of HCT116 cells under normal oxygen conditions by modulating mitochondrial function. frontiersin.org However, more direct research on this compound in these specific cell lines is needed to fully understand its potential.

Macrophage Cell Models (e.g., RAW264.7)

In the RAW264.7 macrophage cell line, this compound has demonstrated significant anti-inflammatory properties. When these cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this compound dose-dependently inhibits the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov

This inhibition is a direct result of the compound's ability to suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, this compound has been shown to inhibit the phosphorylation of IKKβ, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB. nih.gov This blockade of the NF-κB signaling pathway is a key mechanism of its anti-inflammatory action in macrophages. nih.gov

Table 4: Effects of this compound on RAW264.7 Macrophages

| Activity | Effect | Signaling Pathway Implicated |

| Nitric Oxide (NO) Production | Inhibited (LPS-induced) | NF-κB nih.gov |

| Prostaglandin E2 (PGE2) Production | Inhibited (LPS-induced) | NF-κB nih.gov |

| iNOS Protein Expression | Suppressed | NF-κB nih.gov |

| COX-2 Protein Expression | Suppressed | NF-κB nih.gov |

| IKKβ Phosphorylation | Inhibited | NF-κB nih.gov |

Melanoma Cell Models (e.g., B16)

In B16 melanoma cells, this compound has been identified as an anti-melanogenic agent. It significantly reduces melanin (B1238610) production in a dose-dependent manner, with a reported IC50 value of 13.3 μM. nih.govglpbio.com The compound also inhibits tyrosinase activity within the cell-based systems. nih.gov

The mechanism underlying this hypo-pigmenting effect involves the modulation of key signaling pathways. Western blot analysis has shown that this compound inhibits melanogenesis by activating the extracellular signal-regulated kinase (ERK) and Akt signaling pathways. nih.gov It also inhibits the cAMP-related binding protein, which in turn regulates the downstream expression of tyrosinase, tyrosinase-related protein-1 (TRP-1), and TRP-2. nih.gov These findings suggest that this compound could be a potent natural agent for skin-lightening. nih.gov

Table 5: Effects of this compound on B16 Melanoma Cells

| Activity | Effect | Signaling Pathway Implicated |

| Melanin Production | Reduced (Dose-dependent) | ERK, Akt, cAMP pathway nih.govglpbio.com |

| Tyrosinase Activity | Inhibited (Cell-based) | ERK, Akt, cAMP pathway nih.gov |

| Tyrosinase Expression | Suppressed | ERK, Akt, cAMP pathway nih.gov |

| ERK Signaling | Activated | - nih.gov |

| Akt Signaling | Activated | - nih.gov |

Liver Cell Models (e.g., LO2)